![molecular formula C17H24FNO4S B2730945 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797836-24-8](/img/structure/B2730945.png)
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
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Description
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound belongs to the class of arylpiperidines and has a molecular weight of 431.56 g/mol.
Scientific Research Applications
Fluorescent Chemosensors
Research on 4-Methyl-2,6-diformylphenol (DFP) highlights its importance as a fluorophoric platform for developing chemosensors capable of detecting various analytes, showcasing the potential utility of fluorophore-based chemosensors in analytical chemistry (Roy, 2021).
Nucleophilic Aromatic Substitution
A study on the reaction of piperidine with dinitrobenzenes in benzene elucidates the mechanism of nucleophilic aromatic substitution, a fundamental reaction that could be relevant to understanding the chemical behavior of the compound (Pietra & Vitali, 1972).
Ethnobotanical Properties of Plants
Investigation into the ethnobotanical properties of Ehretia laevis provides insight into the medicinal uses of plants, which could be relevant for compounds derived from or inspired by natural sources (Thakre Rushikesh et al., 2016).
Pharmacological Review of Polyphenols
A comprehensive review on Chlorogenic Acid (CGA) emphasizes its wide range of biological and pharmacological effects, suggesting the importance of studying such compounds for their potential health benefits (Naveed et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)16-7-9-19(10-8-16)17(20)11-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWHURATVYTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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